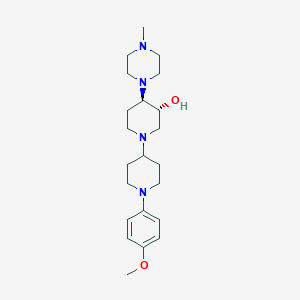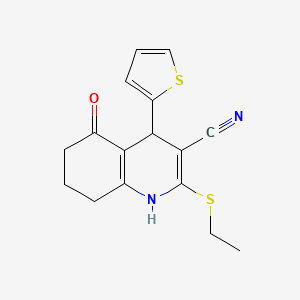![molecular formula C17H21N5O B5228181 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B5228181.png)
2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a heterocyclic compound that contains both pyrazine and oxadiazole rings. This compound has been synthesized using various methods, and its applications have been studied in different fields of research.
作用机制
The mechanism of action of 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine has been studied in various applications. In anti-cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory research, it has been found to inhibit the production of pro-inflammatory cytokines. In anti-microbial research, it has been found to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine have been studied in various applications. In anti-cancer research, it has been found to induce DNA damage and inhibit the expression of anti-apoptotic proteins. In anti-inflammatory research, it has been found to inhibit the activation of NF-κB and MAPK signaling pathways. In anti-microbial research, it has been found to disrupt the cell membrane and inhibit the synthesis of cell wall components.
实验室实验的优点和局限性
The advantages of using 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine in lab experiments include its unique properties, such as its heterocyclic structure and potential applications in various fields of research. However, the limitations include its low solubility in water and the need for specialized equipment and techniques for its synthesis.
未来方向
The future directions for research on 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine include exploring its potential applications in other fields of research, such as energy storage and environmental remediation. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis methods for increased yield and purity. Finally, in vivo studies are needed to evaluate its safety and efficacy for potential therapeutic applications.
合成方法
The synthesis of 2-{5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyrazine has been achieved using different methods, including the condensation reaction of 2,3-diaminopyrazine with 2,2-diallyl-1-pyrrolidinecarbaldehyde followed by the reaction with chloroacetic acid and sodium azide. Another method involves the reaction of 2,2-diallyl-1-pyrrolidinecarbaldehyde with hydrazine hydrate followed by the reaction with chloroacetic acid and sodium azide.
科学研究应用
This compound has been studied for its potential applications in various fields of research, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In material science, it has been studied for its potential as a fluorescent probe and as a component in organic electronic devices. In agriculture, it has been studied for its potential as a plant growth regulator.
属性
IUPAC Name |
5-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-3-6-17(7-4-2)8-5-11-22(17)13-15-20-16(21-23-15)14-12-18-9-10-19-14/h3-4,9-10,12H,1-2,5-8,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIJCALUEUPVKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCN1CC2=NC(=NO2)C3=NC=CN=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![17-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5228129.png)
![1-(2-hydroxy-4a,6a-dimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,11,11a,11b,12-octadecahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B5228131.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}quinoline](/img/structure/B5228143.png)
![4-(5-{[6-(3-hexadecyl-2,5-dioxo-1-pyrrolidinyl)-1-oxo-2,3-dihydro-1H-inden-2-yl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5228150.png)
![3-(4-biphenylyl)-N,N-dimethyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-sulfonamide](/img/structure/B5228173.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5228188.png)
![4-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5228195.png)

![N-(3-chlorobenzyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5228219.png)

